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Compound of Interest

Compound Name: IACS-8803

Cat. No.: B12429112

A Comparative Guide to the Use of Telaglenastat Free Base and Hydrochloride Salt in
Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only and does not
constitute medical advice. The user's initial request referenced IACS-8803 as a glutaminase
inhibitor; however, IACS-8803 is a STING (Stimulator of Interferon Genes) agonist. This
document has been prepared to address the user's core interest in a glutaminase inhibitor by
focusing on the well-characterized compound, Telaglenastat (CB-839).

Introduction

Telaglenastat (CB-839) is a potent, selective, and orally bioavailable inhibitor of glutaminase 1
(GLS1), a critical enzyme in cancer metabolism.[1][2] Many tumor cells are dependent on the
metabolic pathway of glutaminolysis, which converts glutamine to glutamate, to fuel the
tricarboxylic acid (TCA) cycle for energy production and biosynthesis.[3][4] By inhibiting GLS1,
Telaglenastat disrupts these processes, leading to decreased proliferation and induction of
apoptosis in susceptible cancer cells.[5][6] This document provides detailed application notes
and protocols for the use of Telaglenastat in both its free base and hydrochloride (HCI) salt
forms in preclinical research settings.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b12429112?utm_src=pdf-interest
https://www.benchchem.com/product/b12429112?utm_src=pdf-body
https://www.benchchem.com/product/b12429112?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100526/
https://www.medchemexpress.com/telaglenastat-hydrochloride.html
https://aacrjournals.org/cancerres/article/75/15_Supplement/4711/603931/Abstract-4711-CB-839-a-selective-glutaminase
https://www.mdpi.com/2072-6694/12/9/2624
https://ohiostate.elsevierpure.com/en/publications/stable-sup13supc-glutamine-tracing-resolved-metabolomics-for-canc/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/telaglenastat-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Comparison of Telaglenastat Free Base and
Hydrochloride Salt

The choice between using a free base or a salt form of a small molecule inhibitor can have
significant implications for experimental design and outcomes. While both forms of
Telaglenastat are used in research, the hydrochloride salt is often preferred for its improved
physicochemical properties.

General Principles of Salt vs. Free Form Selection:

Salt forms of drug candidates are often developed to enhance properties such as solubility,
stability, and bioavailability over the free base.[7][8][9] For basic compounds like many kinase
inhibitors, hydrochloride salts are common.[9] The conversion of a free base to a salt can lead
to:

» Increased Aqueous Solubility: This is particularly advantageous for in vitro assays and for
formulating dosing solutions for in vivo studies.[8][10]

» Improved Chemical Stability: Salt forms can be more resistant to degradation, leading to a
longer shelf life for stock solutions.[8]

» Enhanced Bioavailability: For in vivo applications, improved solubility can lead to better
absorption and higher exposure in target tissues.[9][10]

Properties of Telaglenastat Free Base vs. Hydrochloride Salt:
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Telaglenastat (Free

Telaglenastat

Property . Reference(s)
Base) Hydrochloride
Molecular Weight 571.57 g/mol 608.04 g/mol [41[11]
Information not widely
o Soluble (approx. 20 available, but
Solubility in DMSO [12]
mg/mL) expected to be
soluble.
) Improved solubility in
N Insoluble or slightly -~
Aqueous Solubility specific aqueous [13][14]
soluble )
formulations.
In vitro studies where In vitro and in vivo
high DMSO studies, especially
Common Use [11][15]

concentration is

tolerable.

where aqueous-based

vehicles are preferred.

Quantitative Data Summary

Telaglenastat has demonstrated potent anti-proliferative activity across a range of cancer cell

lines and significant tumor growth inhibition in in vivo models.

Table 1: In Vitro Activity of Telaglenastat in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM) Assay Type Reference(s)
Triple-Negative Proliferation
HCC1806 20-55 [5][11]
Breast Cancer Assay
Triple-Negative Proliferation
MDA-MB-231 26-55 [2][11]
Breast Cancer Assay
Clonogenic
A427 Lung Cancer 9.1 [16]
Assay
Clonogenic
A549 Lung Cancer 27.0 [16]
Assay
Clonogenic
H460 Lung Cancer 217 [16]
Assay
Chronic
HG-3 Lymphocytic 410 MTS Assay [3]
Leukemia
Chronic
MEC-1 Lymphocytic 66,200 MTS Assay [3]
Leukemia

Table 2: In Vivo Efficacy of Telaglenastat in Xenograft Models

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://ohiostate.elsevierpure.com/en/publications/stable-sup13supc-glutamine-tracing-resolved-metabolomics-for-canc/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9856342/
https://www.medchemexpress.com/telaglenastat-hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9856342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6622448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6622448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6622448/
https://aacrjournals.org/cancerres/article/75/15_Supplement/4711/603931/Abstract-4711-CB-839-a-selective-glutaminase
https://aacrjournals.org/cancerres/article/75/15_Supplement/4711/603931/Abstract-4711-CB-839-a-selective-glutaminase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

% Tumor
Xenograft Cancer Dosing Vehicl Growth Reference(s
ehicle
Model Type Regimen Inhibition )
(TGI)
) Triple-
Patient- _
) Negative 200 mg/kg, -
Derived Not specified 61% [5]
Breast p.o., BID
TNBC
Cancer
Breast 200 mg/kg, -~
JIMT-1 Not specified 54% [11]
Cancer p.o., BID
25% (w/v)
Head and hvd
roxypro
Neck Y yPropy Significant
200 mg/kg, I-B- o
CAL-27 Squamous ] reduction in [17]
p.o., BID cyclodextrin
Cell ) tumor volume
] in 10 mmol/L
Carcinoma ]
citrate, pH 2
Significant
) Renal Cell 200 mg/kg, n o
Caki-1 ) Not specified reduction in [10]
Carcinoma p.o., BID

tumor volume

Signaling Pathways and Experimental Workflows
Glutaminolysis Signaling Pathway

Telaglenastat targets GLS1, the enzyme that catalyzes the conversion of glutamine to
glutamate. This is the first and rate-limiting step in glutaminolysis. Inhibition of GLS1 leads to a
depletion of downstream metabolites that are crucial for the TCA cycle, nucleotide and amino
acid synthesis, and redox balance.
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Caption: Glutaminolysis pathway and the site of action for Telaglenastat (CB-839).

Experimental Workflow for In Vitro Studies

A typical workflow for evaluating the in vitro effects of Telaglenastat involves preparing stock
solutions, treating cells, and assessing various biological endpoints.
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Caption: A generalized workflow for in vitro experiments using Telaglenastat.

Experimental Protocols
Preparation of Stock Solutions

For Telaglenastat (Free Base):

Prepare a 10 mM stock solution in anhydrous DMSO.

Gently warm the tube at 37°C and/or sonicate to ensure complete dissolution.[11]

Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Store at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[11][13]

For Telaglenastat Hydrochloride:
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For agueous-based assays, the hydrochloride salt can be formulated in specific vehicles. For
example, a clear solution of 5 mg/mL (8.75 mM) can be achieved in 20% SBE-3-CD/10 mM
Trisodium citrate adjusted to pH 2.0 with HCI, requiring sonication and heating to 55°C.[18]
[19]

For most in vitro cell culture experiments, a DMSO stock solution is still recommended for
ease of use and dilution into culture media. The preparation is similar to the free base.

In Vitro Cell Proliferation Assay (MTS)

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in
100 pL of complete media.[3]

Allow cells to adhere overnight.

Prepare serial dilutions of Telaglenastat in complete media from the DMSO stock. Ensure the
final DMSO concentration is consistent across all wells and typically below 0.1%.

Replace the media in the wells with the Telaglenastat-containing media. Include a vehicle
control (DMSO only).

Incubate for 72 hours at 37°C and 5% CO2.[3]

Add 20 pL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[3]
Incubate for 1-4 hours.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

In Vivo Xenograft Study

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID) for xenograft studies.

Tumor Implantation: Subcutaneously implant cancer cells (e.g., 2.5 x 1076 Caki-1 cells in
Matrigel) into the flank of each mouse.[10]
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e Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified
average volume (e.g., ~400 mm?3), randomize mice into treatment groups.[10]

» Formulation Preparation:

o Prepare the vehicle: 25% (w/v) hydroxypropyl-B-cyclodextrin in 10 mmol/L citrate, pH 2.0.
[17][19]

o Suspend Telaglenastat in the vehicle to the desired concentration (e.g., 20 mg/mL for a
200 mg/kg dose).[17]

» Dosing: Administer Telaglenastat or vehicle orally (p.o.) via gavage, typically twice daily
(BID).[10][17] A common dose is 200 mg/kg.[10][17]

» Monitoring: Measure tumor volumes and body weight regularly (e.g., 2-3 times per week).

o Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors
reach a humane endpoint.[19]

Seahorse XF Mito Stress Test

o Cell Seeding: Seed cells in an Agilent Seahorse XF cell culture microplate at an optimized
density (e.g., 1 x 1074 cells/well) and allow them to adhere overnight.[20]

o Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator
at 37°C.

¢ Assay Medium Preparation: Prepare Seahorse XF RPMI medium supplemented with 10 mM
glucose, 1 mM pyruvate, and 2 mM glutamine. Adjust pH to 7.4.[20]

o Cell Pre-treatment: On the day of the assay, replace the culture medium with the assay
medium containing Telaglenastat (e.g., 1 uM) or vehicle. Incubate for 1 hour in a non-CO2
incubator at 37°C.[20]

« Inhibitor Preparation: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A
for injection.
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e Assay Execution: Load the sensor cartridge with the inhibitors and place the cell plate into
the Seahorse XF Analyzer. The instrument will measure baseline oxygen consumption rate
(OCR) and then sequentially inject the inhibitors to determine key parameters of
mitochondrial respiration.[3]

Metabolite Extraction for LC/IMS Analysis

e Cell Culture and Treatment: Culture cells in 6-well plates or 10 cm dishes and treat with
Telaglenastat for the desired duration.

o Metabolite Quenching and Extraction:
o Aspirate the culture medium.
o Quickly wash the cells with ice-cold normal saline.[6][11]

o Add 0.5 mL of ice-cold 80% acetonitrile or a methanol/acetonitrile/water (2:2:1) mixture to
each well/dish to quench metabolism and extract metabolites.[11][12]

o Scrape the cells and collect the cell lysate.
e Sample Processing:
o Vortex the samples vigorously.
o Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]
o Collect the supernatant containing the metabolites.

e Analysis: Analyze the extracted metabolites by liquid chromatography-mass spectrometry
(LC/IMS).[12]

Conclusion

Telaglenastat (CB-839) is a valuable research tool for investigating the role of glutamine
metabolism in cancer. The choice between the free base and hydrochloride salt will depend on
the specific experimental requirements, with the hydrochloride salt offering advantages in terms
of aqueous solubility for certain applications. The protocols provided herein offer a starting

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://aacrjournals.org/cancerres/article/75/15_Supplement/4711/603931/Abstract-4711-CB-839-a-selective-glutaminase
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/telaglenastat-hydrochloride
https://pmc.ncbi.nlm.nih.gov/articles/PMC9856342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9856342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7535927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7535927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7535927/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

point for the effective use of Telaglenastat in both in vitro and in vivo settings. As with any
experimental system, optimization of concentrations, treatment times, and other parameters for
specific cell lines and models is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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